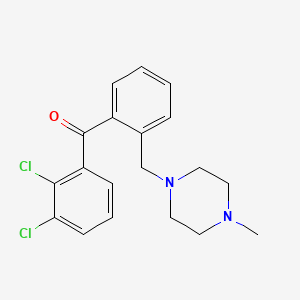

2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Descripción

Systematic Nomenclature and Molecular Formula

The compound this compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as (2,3-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This comprehensive nomenclature precisely describes the molecular architecture, indicating the presence of a central methanone (ketone) functional group connecting two substituted phenyl rings. The Chemical Abstracts Service has assigned this compound the registry number 898762-30-6, providing a unique identifier for database searches and chemical documentation.

The molecular formula of this compound is established as C₁₉H₂₀Cl₂N₂O, reflecting the precise atomic composition of the molecule. This formula indicates the presence of nineteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 363.28 grams per mole. The molecular complexity is further illustrated through the Simplified Molecular Input Line Entry System representation: O=C(C1=CC=CC=C1CN2CCN(C)CC2)C3=CC=CC(Cl)=C3Cl.

Alternative synonyms documented in chemical databases include 2,3-dichloro-2'-(4-methylpiperazinomethyl)benzophenone and methanone, (2,3-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-. These nomenclature variants facilitate cross-referencing across different chemical information systems and ensure comprehensive identification in scientific literature. The compound is also catalogued under the Molecular Design Limited number MFCD03842839, which serves as an additional database identifier.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of this compound exhibits distinctive conformational characteristics arising from the spatial arrangement of its multiple functional groups. The benzophenone core adopts a non-planar configuration, with the two aromatic rings positioned at an angle that minimizes steric hindrance between the bulky substituents. The 2,3-dichlorophenyl moiety experiences significant electronic effects due to the electron-withdrawing nature of the chlorine substituents, which influence both the bond lengths and angles within this aromatic system.

The 4-methylpiperazinomethyl substituent introduces considerable conformational flexibility through its methylene linker connecting the benzene ring to the piperazine heterocycle. The piperazine ring itself adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered nitrogen-containing heterocycle. The N-methyl substitution on the piperazine ring creates an asymmetric environment that influences the overall molecular dipole moment and potential intermolecular interactions.

Rotational barriers around the carbon-carbon bond connecting the benzophenone carbonyl to the 2,3-dichlorophenyl ring are influenced by the electronic properties of the chlorine substituents. Similarly, the carbon-carbon bond linking the second phenyl ring to the methylpiperazine moiety exhibits restricted rotation due to steric interactions between the heterocyclic appendage and the aromatic system. These conformational preferences significantly impact the compound's chemical reactivity and potential biological activity profiles.

The spatial distribution of electron density throughout the molecule creates distinct regions of electrophilic and nucleophilic character. The carbonyl oxygen represents a primary site for hydrogen bonding interactions, while the piperazine nitrogen atoms serve as potential coordination sites for metal complexation or protonation reactions. The chlorine substituents contribute to the overall molecular polarity while also providing sites for potential halogen bonding interactions in solid-state arrangements.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of both phenyl rings appear in the typical aromatic region, with the 2,3-dichlorophenyl protons showing distinct coupling patterns influenced by the chlorine substitution pattern.

The methylene protons connecting the phenyl ring to the piperazine moiety exhibit characteristic chemical shifts reflecting their position adjacent to both aromatic and aliphatic nitrogen systems. The piperazine ring protons appear as complex multiplets due to the conformational dynamics of the six-membered ring, while the N-methyl group produces a sharp singlet signal. Integration ratios confirm the expected hydrogen count for each structural component, providing verification of the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbon appearing significantly downfield due to deshielding effects from the electron-withdrawing oxygen atom. The aromatic carbon signals are distributed across the expected range, with chlorine-bearing carbons showing characteristic shifts. The piperazine carbons appear in the aliphatic region, with the N-methyl carbon producing a distinctive upfield signal.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in this compound. The carbonyl stretch appears as a strong absorption around 1650-1680 cm⁻¹, typical for aromatic ketones. Aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1600 cm⁻¹ region, while carbon-hydrogen stretching modes appear around 3000-3100 cm⁻¹ for aromatic hydrogens and 2800-3000 cm⁻¹ for aliphatic hydrogens.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption features arising from the conjugated aromatic system and the electron-withdrawing effects of the chlorine substituents. The benzophenone chromophore produces intense absorption bands in the ultraviolet region, with the exact wavelengths influenced by the electronic effects of the substituents. The 2,3-dichloro substitution pattern creates specific electronic transitions that can be monitored spectroscopically, providing insights into the electronic structure and potential photochemical behavior of the compound.

Computational Chemistry Predictions of Electronic Structure

Theoretical calculations provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations predict a boiling point of 501.7±50.0 degrees Celsius, reflecting the relatively high molecular weight and intermolecular interactions present in this compound. The predicted density of 1.257±0.06 grams per cubic centimeter indicates a moderately dense molecular packing arrangement influenced by the presence of chlorine substituents.

The calculated pKa value of 7.56±0.10 suggests that the compound exhibits weak basic character, primarily attributed to the nitrogen atoms in the piperazine ring. This basicity makes the compound capable of protonation under mildly acidic conditions, which could significantly influence its solubility and chemical reactivity profiles. The electron distribution throughout the molecule shows significant polarization effects due to the electron-withdrawing chlorine atoms and the electron-donating nitrogen centers.

Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity. The frontier molecular orbitals show significant contribution from the benzophenone π-system, with additional density localized on the piperazine nitrogen atoms. These orbital characteristics influence the compound's potential for participating in electron transfer reactions and its photochemical behavior.

Electrostatic potential mapping demonstrates regions of positive and negative charge distribution across the molecular surface. The carbonyl oxygen carries significant negative charge density, making it an attractive site for electrophilic attack or hydrogen bonding interactions. Conversely, the aromatic carbons adjacent to chlorine substituents exhibit positive character due to the electron-withdrawing effects of the halogens. The piperazine nitrogens maintain partial negative charges that facilitate their role as nucleophilic centers in chemical reactions.

Conformational analysis through computational methods reveals multiple low-energy conformers accessible at room temperature, indicating significant molecular flexibility around the methylene linker connecting the aromatic and heterocyclic components. This conformational diversity influences the compound's ability to adopt different binding modes in potential biological targets and affects its overall pharmacological profile. The calculated dipole moment reflects the asymmetric charge distribution and provides insights into the compound's behavior in polar environments and its potential for intermolecular interactions.

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-9-11-23(12-10-22)13-14-5-2-3-6-15(14)19(24)16-7-4-8-17(20)18(16)21/h2-8H,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRLCZZWZIJJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643894 | |

| Record name | (2,3-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-30-6 | |

| Record name | (2,3-Dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 2,3-Dichlorobenzoyl chloride : This acyl chloride derivative serves as the electrophilic component for benzophenone core formation.

- 4-Methylpiperazine : A nucleophilic amine used to introduce the piperazinomethyl substituent.

- Bases : Triethylamine or similar tertiary amines are employed to neutralize hydrochloric acid generated during acylation.

- Solvents : Dichloromethane or other inert organic solvents are used to dissolve reactants and control reaction kinetics.

Stepwise Synthesis Procedure

Step 1: Formation of 2,3-Dichlorobenzophenone Core

- The reaction begins with the acylation of an appropriate aromatic compound using 2,3-dichlorobenzoyl chloride.

- This step is typically carried out under reflux in an organic solvent such as dichloromethane.

- The reaction is catalyzed or facilitated by a base (e.g., triethylamine) to scavenge HCl.

- Reaction temperature is maintained around reflux conditions (40–45°C) for 12 hours to ensure completion.

Step 2: Introduction of 4-Methylpiperazinomethyl Group

- The benzophenone intermediate is reacted with 4-methylpiperazine.

- This nucleophilic substitution occurs under reflux conditions in dichloromethane or similar solvents.

- The base (triethylamine) is again used to neutralize acid by-products.

- Reaction time varies but typically extends to several hours to ensure full conversion.

Step 3: Purification

- The crude product is purified by recrystallization from solvents such as ethanol or by column chromatography.

- Purification ensures removal of unreacted starting materials, side products, and residual solvents.

- Final product purity is confirmed by spectroscopic methods (NMR, mass spectrometry).

Industrial Scale Considerations

- Industrial synthesis employs larger reactors with controlled temperature and stirring.

- Continuous flow systems may be used to enhance reaction efficiency and reproducibility.

- Optimization of reaction parameters (temperature, solvent volume, reagent ratios) is critical to maximize yield and minimize impurities.

- Rigorous quality control, including chromatographic and spectroscopic analysis, ensures compliance with industry standards.

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation to form benzophenone | 2,3-Dichlorobenzoyl chloride, base (TEA) | Reflux (~40-45°C) | ~12 hours | 80-90 | Use of inert solvent (DCM) |

| Nucleophilic substitution | 4-Methylpiperazine, base (TEA) | Reflux | Several hours | 70-85 | Purification by recrystallization |

| Purification | Recrystallization or column chromatography | Ambient | Variable | - | Ensures high purity (>95%) |

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and integrity of the piperazinomethyl group.

- Mass spectrometry (MS) data show molecular ion peaks consistent with the expected molecular weight (~373.29 g/mol).

- High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity after purification.

- Reaction yields vary depending on catalyst choice, solvent, and reaction time but generally fall within 70-90%.

- The presence of chlorine atoms on the benzophenone ring influences reactivity, requiring careful control of reaction conditions to avoid side reactions.

- The piperazine ring introduction is sensitive to moisture and requires anhydrous conditions for optimal yield.

- Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions, but these are less common for this specific compound due to cost and complexity.

The preparation of 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone is achieved through a two-step synthesis involving acylation to form the dichlorobenzophenone core followed by nucleophilic substitution with 4-methylpiperazine. The process requires controlled reflux conditions, use of bases to neutralize acid by-products, and purification steps to ensure high purity. Industrial production scales up these methods with optimized parameters and quality control. Analytical data confirm the structure and purity of the final compound, supporting its use in research and industrial applications.

Análisis De Reacciones Químicas

2,3-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Aplicaciones Científicas De Investigación

2,3-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is used in the study of biological processes and as a tool in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a component in various industrial processes

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Position and Halogenation Effects

The position and type of halogen substituents significantly influence benzophenone derivatives’ properties. Key analogs include:

*Estimated based on molecular formula (C₂₀H₂₁Cl₂N₃O).

†Predicted using XLogP3 approximations for similar compounds .

Key Findings :

- Halogenation: Dichloro substitution increases hydrophobicity (logP ~3.8) compared to mono-halogenated analogs (logP ~3.2) .

- Substituent Position: Cl at positions 2,3 vs.

- Functional Groups: The cyano group in 3'-cyano derivatives reduces logP and enhances hydrogen bonding, improving solubility in aqueous systems .

Photostability and Reactivity

Benzophenone derivatives exhibit variable photostability depending on substituents.

- Dichloro Groups: Electron-withdrawing Cl atoms may reduce photostability compared to non-halogenated benzophenones (e.g., BP) but improve it relative to ketoprofen (KP) derivatives .

Environmental Behavior

Benzophenones with halogen substituents exhibit distinct environmental fates. notes that photolytic degradation rates depend on functional groups:

- Dichloro Derivatives: Likely slower degradation than non-halogenated BP due to reduced susceptibility to radical-mediated pathways .

- Piperazinyl Group : May introduce hydrogen-bonding interactions with soil or water matrices, altering bioavailability compared to alkyl-substituted analogs .

Actividad Biológica

2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, also known by its CAS number 898763-27-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.28 g/mol. The compound features a benzophenone backbone with dichlorinated phenyl and piperazine substituents, which may influence its biological interactions.

Cytotoxicity and Cancer Research

Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines. Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth observed |

| Cytotoxicity | Potential to induce apoptosis in cancer cell lines |

| Mechanism of Action | Involvement in apoptotic pathways and cell signaling |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Induction of Oxidative Stress : The presence of chlorine atoms can enhance the generation of reactive oxygen species (ROS), contributing to cytotoxic effects.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights its potential:

- A study on benzophenone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy.

- Another investigation into piperazine-containing compounds revealed their ability to modulate neurotransmitter receptors, indicating potential applications in neuropharmacology.

Table 2: Related Research Findings

| Study | Focus | Outcome |

|---|---|---|

| Antimicrobial Properties | Benzophenone derivatives | Significant inhibition against S. aureus |

| Cytotoxic Effects | Piperazine compounds | Induction of apoptosis in cancer cell lines |

Q & A

Q. Key techniques :

Advanced: How can researchers optimize the reaction yield when introducing the 4-methylpiperazinomethyl moiety?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .

- Catalysis : Adding KI or K₂CO₃ accelerates SN2 reactions in chloromethyl intermediates .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .

- Monitoring : Real-time HPLC tracking of intermediate formation reduces byproducts .

Advanced: What computational methods predict the solvatochromic behavior of this benzophenone derivative?

DFT calculations (e.g., B3LYP/6-311G) model solvent effects on electronic transitions. For example:

- Solvent polarity : Acetonitrile induces a redshift in the C=O stretching frequency (Δν ≈ 15 cm⁻¹) compared to nonpolar solvents .

- Hydrogen bonding : Water interactions with the carbonyl group (τc ≈ 7.7 ps) are quantified via time-resolved IR .

These models guide solvent selection for UV/Vis or fluorescence studies .

Basic: What are the solubility properties of this compound in common organic solvents?

Advanced: How to resolve contradictions in reported biological activities of similar benzophenone derivatives?

- Comparative assays : Use standardized receptor binding studies (e.g., GABAₐ for benzodiazepine-like activity) to validate target interactions .

- Cellular models : Immortalized GnRH neurons (as in autophagy studies) control for cell-type-specific effects .

- Dose-response curves : Identify non-monotonic effects (e.g., hormesis) that may explain variability .

Basic: What are the stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzophenone core .

- Moisture control : Use desiccants to avoid hydrolysis of the piperazinemethyl group .

- Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced: What strategies mitigate byproduct formation during the acylation step?

- Catalyst optimization : Replace AlCl₃ with milder acids (e.g., FeCl₃) to reduce carbocation rearrangements .

- Stepwise addition : Gradually introduce dichlorobenzoyl chloride to prevent overheating .

- Byproduct removal : Use silica gel impregnated with silver nitrate to adsorb halogenated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.